1-Boc-4-(4-Bromo-benzylamino)-piperidine
Description
Chemical Structure and Nomenclature
This compound presents a complex molecular architecture that integrates multiple functional elements within a single chemical entity. The compound's systematic name, tert-Butyl 4-[(4-bromophenyl)methyl]amino]piperidine-1-carboxylate, reflects its sophisticated structural organization. The molecular formula C17H25BrN2O2 indicates the presence of seventeen carbon atoms, twenty-five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 369.3 grams per mole.
The structural framework consists of a six-membered piperidine ring as the central scaffold, with the nitrogen atom at position 1 protected by a tert-butoxycarbonyl (Boc) group. The Boc protection strategy represents a cornerstone of contemporary organic synthesis, providing selective nitrogen protection that can be readily removed under acidic conditions while maintaining stability under basic and neutral conditions. At position 4 of the piperidine ring, an amino substituent connects the core structure to a 4-bromobenzyl moiety through a methylene bridge. This substitution pattern creates a secondary amine linkage that significantly influences the compound's chemical reactivity and potential biological activity.
The International Union of Pure and Applied Chemistry nomenclature system provides multiple acceptable names for this compound, including 1-Piperidinecarboxylic acid, 4-[[(4-bromophenyl)methyl]amino]-, 1,1-dimethylethyl ester, which emphasizes the carboxylate ester functionality of the Boc protecting group. Alternative nomenclature systems recognize the compound as tert-Butyl 4-(4-bromobenzylamino)piperidine-1-carboxylate, highlighting the brominated aromatic substituent and the protected piperidine core.
Table 1: Fundamental Molecular Properties of this compound
The compound's three-dimensional structure reveals important stereochemical considerations that influence its chemical behavior and potential applications. The piperidine ring adopts a chair conformation typical of saturated six-membered rings, with the Boc protecting group occupying an equatorial position to minimize steric interactions. The 4-bromobenzyl substituent at position 4 introduces additional conformational complexity, as the amino linkage allows for rotation around the carbon-nitrogen bond while the aromatic ring provides a rigid planar element that can participate in π-π interactions and halogen bonding through the bromine substituent.
Historical Context in Heterocyclic Chemistry
The development of this compound occurs within the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who both obtained the compound through the reaction of piperine with nitric acid. This early work established piperidine as one of the fundamental nitrogen-containing heterocycles and initiated decades of research into its chemical properties and synthetic potential.
The historical significance of piperidine derivatives extends beyond pure academic interest, as these compounds have consistently demonstrated remarkable utility in pharmaceutical development. The six-membered saturated nitrogen heterocycle has proven to be one of the most versatile scaffolds in medicinal chemistry, appearing in numerous therapeutic agents across diverse pharmacological categories. This widespread pharmaceutical application reflects the unique combination of chemical stability, synthetic accessibility, and biological compatibility that characterizes the piperidine framework.
The introduction of protecting group chemistry, particularly the development of the tert-butoxycarbonyl (Boc) group, represents a pivotal advancement in the synthetic manipulation of piperidine derivatives. The Boc protecting group strategy emerged from the need to selectively mask nitrogen functionality during complex synthetic sequences, allowing chemists to build sophisticated molecular architectures through stepwise construction. This protection methodology has proven especially valuable in piperidine chemistry, where the basic nitrogen center requires careful management during synthetic transformations.
The specific development of brominated benzyl derivatives reflects the evolution of halogen chemistry in organic synthesis. Bromine substitution on aromatic rings provides multiple synthetic advantages, including enhanced reactivity toward nucleophilic substitution reactions, improved crystallization properties, and potential for further functionalization through cross-coupling chemistry. The combination of these historical developments in heterocyclic chemistry, protecting group methodology, and halogen chemistry converged to enable the synthesis and application of compounds such as this compound.
Contemporary research in piperidine chemistry continues to build upon these historical foundations while incorporating modern synthetic methodologies and analytical techniques. The field has witnessed remarkable advances in asymmetric synthesis, multicomponent reactions, and cascade processes that enable rapid access to complex piperidine derivatives. These developments have expanded the available chemical space for drug discovery while maintaining the fundamental principles established by the pioneering work of Anderson and Cahours.
Structural Classification and Relationship to Piperidine Derivatives
This compound belongs to the broader class of substituted piperidines, which represent one of the most extensively studied families of nitrogen-containing heterocycles in organic chemistry. Within this classification system, the compound can be categorized as a 4-substituted piperidine derivative, where the substitution occurs at the carbon atom adjacent to the ring nitrogen. This particular substitution pattern is significant because it places the functional group in a position that can significantly influence both the chemical reactivity and potential biological activity of the molecule.
The structural relationship between this compound and other piperidine derivatives can be understood through systematic analysis of substitution patterns and functional group modifications. The compound shares structural similarity with numerous pharmaceutically relevant molecules, including various analgesic agents, antipsychotic medications, and research compounds used in neuroscience investigations. This structural relationship suggests potential applications in medicinal chemistry research and drug development programs.
The presence of the Boc protecting group places this compound within the specialized category of protected piperidine intermediates, which serve crucial roles in pharmaceutical synthesis. Protected piperidines enable complex synthetic transformations while preventing unwanted side reactions at the nitrogen center. The tert-butoxycarbonyl group specifically provides advantages in terms of stability under basic conditions and ease of removal under acidic conditions, making it ideal for multi-step synthetic sequences.
Table 2: Structural Classification Hierarchy for this compound
| Classification Level | Category | Specific Features |
|---|---|---|
| Primary | Heterocyclic Compounds | Six-membered nitrogen-containing ring |
| Secondary | Piperidine Derivatives | Saturated nitrogen heterocycle |
| Tertiary | 4-Substituted Piperidines | Functional group at position 4 |
| Quaternary | Protected Piperidines | Boc-protected nitrogen |
| Specific | Brominated Benzyl Derivatives | 4-Bromobenzyl amino substituent |
The brominated aromatic component of the molecule connects it to the extensive family of halogenated organic compounds, which have found widespread application in synthetic chemistry and pharmaceutical development. The 4-bromobenzyl moiety provides a reactive handle for further synthetic elaboration through various cross-coupling reactions, nucleophilic substitution processes, and metal-halogen exchange reactions. This reactivity profile makes the compound valuable as a synthetic intermediate for accessing more complex molecular architectures.
The amino linkage between the piperidine ring and the brominated benzyl group represents another important structural classification element. Secondary amines of this type exhibit characteristic chemical behavior, including basicity, hydrogen bonding capability, and potential for further functionalization through acylation, alkylation, or oxidation reactions. The specific geometry and electronic properties of this amino linkage influence both the compound's stability and its potential reactivity in synthetic applications.
Significance in Organic and Medicinal Chemistry Research
The research significance of this compound extends across multiple dimensions of organic and medicinal chemistry, reflecting its versatility as both a synthetic intermediate and a research tool. In organic synthesis, the compound serves as a valuable building block for constructing more complex molecular architectures through its multiple reactive sites and protecting group chemistry. The strategic combination of a protected piperidine core with a brominated benzyl substituent provides synthetic chemists with numerous opportunities for further functionalization and structural elaboration.
The medicinal chemistry significance of this compound lies primarily in its potential as a pharmaceutical intermediate and its structural relationship to biologically active molecules. Piperidine derivatives have demonstrated remarkable success in drug development, with numerous marketed pharmaceuticals containing this heterocyclic framework. The specific substitution pattern present in this compound suggests potential applications in the synthesis of compounds targeting central nervous system disorders, given the prevalence of similar structural motifs in neurologically active drugs.
Research applications for this compound extend to structure-activity relationship studies, where systematic modification of the molecular framework can provide insights into the relationship between chemical structure and biological activity. The presence of the bromine substituent offers particular advantages in this context, as halogen atoms can significantly influence molecular properties including lipophilicity, metabolic stability, and receptor binding affinity. The ability to modify or replace the bromine atom through synthetic chemistry provides researchers with a powerful tool for exploring these relationships.
The compound's significance in synthetic methodology development cannot be overlooked, as it represents an example of successful integration of multiple chemical functionalities within a single molecule. The compatibility of the Boc protecting group with the brominated aromatic system demonstrates the sophisticated level of chemical control achievable in modern organic synthesis. This compatibility enables complex synthetic sequences that would be difficult or impossible to achieve without careful consideration of functional group interactions.
Table 3: Research Applications and Significance Areas
| Research Area | Application | Significance |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug development | Enables access to complex therapeutic agents |
| Methodology Development | Protecting group chemistry | Demonstrates functional group compatibility |
| Structure-Activity Studies | Systematic molecular modification | Facilitates understanding of biological activity |
| Synthetic Chemistry | Building block for complex molecules | Provides multiple reactive sites for elaboration |
The compound's role in advancing our understanding of heterocyclic chemistry extends to its contribution to the development of new synthetic methodologies and reaction protocols. The successful synthesis and application of this compound demonstrates the power of modern organic chemistry to create sophisticated molecular architectures with precise control over functionality and reactivity. This achievement has broader implications for the field, as it validates approaches that can be applied to the synthesis of related compounds and the development of new pharmaceutical targets.
Current research trends in piperidine chemistry continue to build upon the foundation established by compounds such as this compound, with particular emphasis on developing more efficient synthetic routes, exploring new biological targets, and understanding the fundamental principles governing molecular recognition and binding. The compound's structural features position it well within these research trends, suggesting continued relevance and potential for future applications in both academic research and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-12-13-4-6-14(18)7-5-13/h4-7,15,19H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMXQBKKMLARJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693164 | |
| Record name | tert-Butyl 4-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846605-66-1 | |
| Record name | tert-Butyl 4-{[(4-bromophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-(4-Bromo-benzylamino)-piperidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, particularly its antibacterial and antifungal activities, through a review of relevant studies and findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a bromo-benzylamino group and a Boc (tert-butyloxycarbonyl) protecting group. The presence of the bromine atom is significant, as halogen substituents often enhance biological activity in organic compounds.
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit notable antibacterial properties.
Key Findings:
- The compound showed significant inhibitory effects against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- The introduction of the bromo substituent in the benzyl group was linked to enhanced antibacterial activity, suggesting that halogenation plays a crucial role in bioactivity .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Pseudomonas aeruginosa | Not Significant |
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity.
Research Insights:
- The compound exhibited varying degrees of inhibition against fungi such as Candida albicans and Aspergillus niger. Compounds with similar structural features showed moderate to strong antifungal activity .
- The presence of electron-donating groups on the piperidine ring was found to enhance antifungal efficacy, indicating that structural modifications can significantly influence biological outcomes .
Table 2: Antifungal Activity of Piperidine Derivatives
| Fungal Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Candida albicans | Moderate (5 mm) | 3.125 - 100 |
| Aspergillus niger | Strong (≥5 mm) | Varies |
Case Studies
Several studies have focused on the synthesis and biological evaluation of piperidine derivatives, including this compound:
- Study on Antimicrobial Activity : A study evaluated multiple piperidine derivatives, revealing that those with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts .
- Structure-Activity Relationship Analysis : Research indicated that modifications at specific positions on the piperidine ring could lead to significant changes in both antibacterial and antifungal activities, emphasizing the importance of structural design in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, their substituents, and applications:
Key Structural Differences:
- Electron-Withdrawing Effects: The 4-bromo-benzylamino group in the target compound introduces steric bulk and electron-withdrawing properties compared to non-halogenated analogs like 1-Boc-4-(phenylamino)piperidine. This may enhance binding to hydrophobic pockets in enzymes or receptors .
- Amino vs. Hydroxyl Groups: 1-Boc-4-hydroxy piperidine lacks the amino linker, reducing its ability to participate in hydrogen bonding compared to benzylamino derivatives .
- Aminomethyl vs. Benzylamino: The aminomethyl group in 1-Boc-4-(aminomethyl)piperidine offers flexibility for further functionalization, such as acylation or alkylation, whereas the benzylamino group provides rigidity and aromatic interactions .
Preparation Methods
Synthesis of 1-Boc-4-piperidyl urea
- Starting from 4-piperidinecarboxamide , the reaction is conducted in aqueous medium with triethylamine as a base.
- Di-tert-butyl dicarbonate (Boc anhydride) is added dropwise at 20–25 °C.
- The mixture is stirred for 8–10 hours to complete the Boc protection of the piperidine nitrogen.
- After reaction completion, the pH is adjusted to 6–7 with dilute hydrochloric acid.
- The product is extracted with dichloromethane, dried, concentrated, and crystallized from acetone at 0–2 °C.
- The isolated product is 1-Boc-4-piperidyl urea with purity >95% and good yield (~75 g from 50 g starting material).
Conversion to 1-Boc-4-aminopiperidine
- The 1-Boc-4-piperidyl urea is reacted with bromine in a sodium hydroxide solution (40–60% NaOH) at temperatures below 25 °C.
- After bromine addition, the mixture is refluxed for 3–5 hours.
- The reaction mixture is cooled, and pH is adjusted to 5–6 using dilute hydrochloric acid at 0–5 °C.
- Extraction with chloroform, drying, concentration, and crystallization from sherwood oil at –2 °C yields 1-Boc-4-aminopiperidine as white crystals with purity >98% and melting point ~51 °C.
- This method is noted for its ease of raw material availability, high yield, low cost, and suitability for industrial scale-up.
| Step | Reagents/Conditions | Temperature | Time | Yield & Purity |
|---|---|---|---|---|
| 1 | 4-piperidinecarboxamide, triethylamine, di-tert-butyl dicarbonate | 20–25 °C | 8–10 h | ~75 g, >95% purity |
| 2 | 1-Boc-4-piperidyl urea, bromine, NaOH | <25 °C (addition), reflux 3–5 h | 3–5 h reflux | 40–45 g, >98% purity, mp 51 °C |
Synthesis of 1-Boc-4-(4-Bromo-benzylamino)-piperidine
The key step involves the reductive amination of N-Boc-4-piperidone with 4-bromoaniline to introduce the 4-bromo-benzylamino substituent on the piperidine ring.
Reductive Amination Procedure
- Reactants: N-Boc-4-piperidone and 4-bromoaniline.
- Reducing agent: Sodium triacetoxyborohydride [Na(AcO)3BH].
- Acid catalyst: Acetic acid.
- Solvent: Dichloromethane (CH2Cl2).
- Conditions: Stirring at 25 °C for 17 hours.
- Workup: Quenching with 1 N NaOH, extraction with CH2Cl2, drying over sodium sulfate.
- Purification: Recrystallization from dichloromethane/hexanes.
- Yield: Approximately 72% of the desired amine product.
This method is efficient for forming the secondary amine linkage between the piperidine ring and the 4-bromoaniline moiety, producing the target compound This compound with good yield and purity.
| Step | Reagents/Conditions | Temperature | Time | Yield & Purity |
|---|---|---|---|---|
| Reductive Amination | N-Boc-4-piperidone, 4-bromoaniline, Na(AcO)3BH, AcOH in CH2Cl2 | 25 °C | 17 h | 72% yield, purified by recrystallization |
Source: ChemicalBook synthesis description referencing Schering Corporation patent US2004/10008
Additional Notes on Alternative and Related Methods
Other methods focus on the synthesis of related intermediates such as 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinacol ester , which involve hydrazine hydrate reduction and catalytic coupling reactions under mild conditions. These methods emphasize the versatility of the Boc-protected piperidine scaffold for further functionalization but are less directly related to the target compound.
The described methods prioritize operational simplicity, mild reaction conditions, and industrial scalability, with raw materials that are readily available and cost-effective.
Summary Table of Preparation Methods
| Compound | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|---|
| 1-Boc-4-piperidyl urea | 4-piperidinecarboxamide | Triethylamine, di-tert-butyl dicarbonate, aqueous medium, acetone crystallization | Boc protection | ~75 | >95 | Industrially scalable |
| 1-Boc-4-aminopiperidine | 1-Boc-4-piperidyl urea | Bromine, NaOH, reflux, acidic workup, sherwood oil crystallization | Bromination and hydrolysis | 80-90 (approx.) | >98 | High purity, stable product |
| This compound | N-Boc-4-piperidone, 4-bromoaniline | Sodium triacetoxyborohydride, AcOH, CH2Cl2, 25 °C, 17 h | Reductive amination | 72 | Not specified | Efficient amine formation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Boc-4-(4-Bromo-benzylamino)-piperidine, and what key intermediates are involved?
- The synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, 1-benzyl-4-piperidone (a common precursor) undergoes sequential functionalization, including Boc protection and bromobenzylamine coupling. Intermediate steps may involve carboxamide formation or ester hydrolysis, as seen in analogous syntheses of structurally related compounds like 1-(4-Bromo-benzenesulfonyl)-piperidine . Key intermediates include Boc-protected piperidine derivatives and bromobenzylamine adducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FT-IR identifies functional groups (e.g., Boc carbamate C=O stretch at ~1680–1700 cm⁻¹). NMR (¹H and ¹³C) resolves substituent positions on the piperidine ring and benzyl groups. HRMS confirms molecular weight and isotopic patterns, critical for verifying synthetic success. These methods were validated in studies of similar compounds like 1-benzyl-4-(N-Boc-amino)piperidine .
Q. How should researchers handle and store this compound to ensure stability?
- Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Avoid moisture and strong acids/bases, which may cleave the Boc protecting group. Stability data for related Boc-protected piperidines indicate ≥5-year shelf life under proper conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies, as applied to analogs like 1-benzyl-4-(N-Boc-amino)piperidine, can model interactions with biological targets (e.g., opioid receptors), guiding drug design . AIM and ELF analyses further elucidate intramolecular bonding patterns .
Q. What strategies resolve contradictions in reported synthetic yields for similar Boc-protected piperidines?
- Variations in yields (e.g., 78% vs. >90%) may stem from differences in reaction conditions (solvent purity, catalyst loading). Systematic optimization of parameters like temperature (e.g., 0°C vs. room temperature for amine coupling) and stoichiometry (excess bromobenzylamine) can improve reproducibility. Refer to protocols for 1-(4-Bromo-benzenesulfonyl)-piperidine synthesis for troubleshooting guidance .
Q. How does the steric bulk of the Boc group influence the regioselectivity of subsequent reactions (e.g., alkylation, acylation)?
- The Boc group shields the piperidine nitrogen, directing electrophiles to the 4-position. For example, in spiroquinoline derivatives, Boc protection ensures selective acylation at the 4-amino site, as observed in the synthesis of 1-acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] .
Q. What analytical approaches detect and quantify impurities in this compound, such as de-Boc byproducts?
- HPLC-MS with reverse-phase columns (C18) separates impurities, while TLC (silica gel, ethyl acetate/hexane) provides rapid qualitative checks. For quantification, compare retention times and spectral data against synthesized standards (e.g., 4-anilino-1-Boc-piperidine) .
Methodological Notes
- Synthetic Optimization : Use anhydrous solvents (e.g., THF, DCM) and Schlenk-line techniques to minimize hydrolysis .
- Safety : Follow OSHA HCS guidelines for handling brominated aromatics; use fume hoods and PPE (nitrile gloves, lab coats) .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
